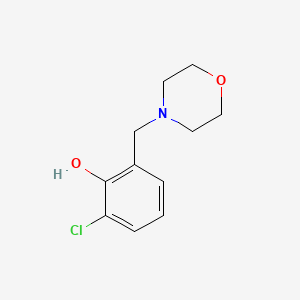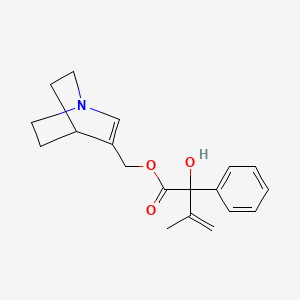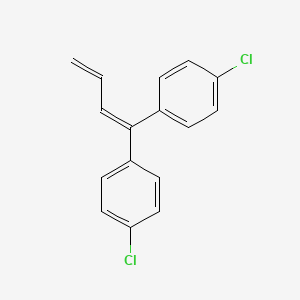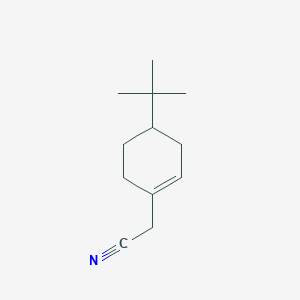
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C12H19N . This compound is characterized by a cyclohexene ring substituted with an acetonitrile group and a tert-butyl group. It is a versatile compound used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetonitrile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- often involves large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparaison Avec Des Composés Similaires
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexene, 4-(1,1-dimethylethyl)-
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
Uniqueness: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is unique due to the presence of both a nitrile group and a tert-butyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
67674-39-9 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-(4-tert-butylcyclohexen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4,11H,5-8H2,1-3H3 |
Clé InChI |
VULUGUUMOZAEKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=CC1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



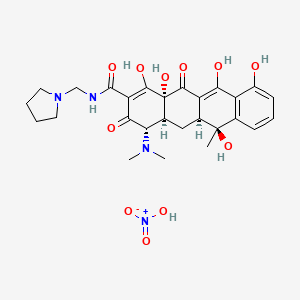



![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
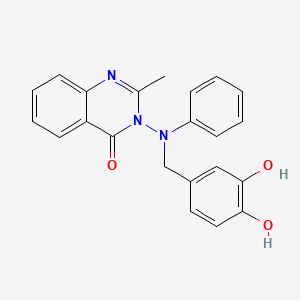

![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
